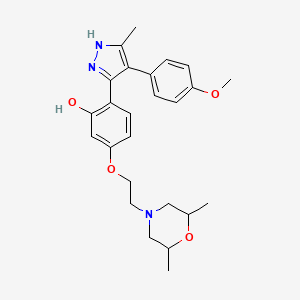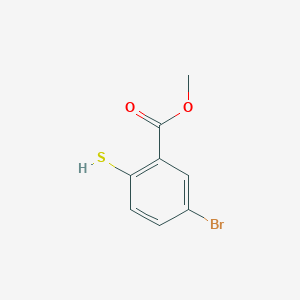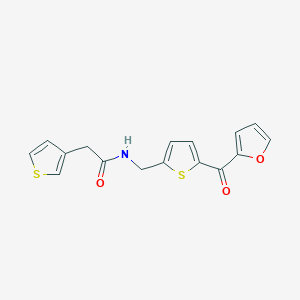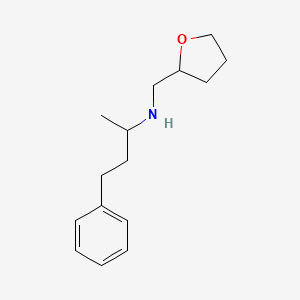
1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide, also known as DMSB-ECI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antiproliferative Agents
This compound has been studied for its potential as an antiproliferative agent . Antiproliferative agents are substances that inhibit the growth of cells, and they are often used in the treatment of cancer. In this case, the compound was evaluated for its in vitro antiproliferative activity against the human breast cancer cell line MCF-7 .
Carbonic Anhydrase IX Inhibitors
The compound has also been studied for its potential as an inhibitor of carbonic anhydrase IX (CA IX) . CA IX is a protein that is usually highly expressed in some types of cancer cells. Inhibiting this protein can help to slow the growth of these cancer cells .
Design and Synthesis of Novel Derivatives
The compound can be used as a starting point for the design and synthesis of novel derivatives . These derivatives can then be evaluated for their potential as therapeutic agents .
Molecular Docking Studies
The compound can be used in molecular docking studies . These studies can help to understand how the compound interacts with its target proteins, which can provide valuable information for the design of new drugs .
Study of Sulfonamide Derivatives
The compound is a sulfonamide derivative, and as such, it can be used in studies investigating the properties and potential applications of these types of compounds .
Development of Anticancer Drugs
Given its potential as an antiproliferative agent and a CA IX inhibitor, the compound could be used in the development of new anticancer drugs .
properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)benzoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-21-19(24)18-13-15-7-5-6-8-17(15)23(18)20(25)14-9-11-16(12-10-14)28(26,27)22(2)3/h5-12,18H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRZXJARMNSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)




![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)
![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)


![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
